4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound that features a benzamide core substituted with a methoxy group and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Mechanism of Action
Target of Action
The compound, 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, is an imidazole derivative . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets can lead to a variety of changes, such as inhibition or activation of certain biochemical processes.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives have been found to have antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. As mentioned, imidazole derivatives can have a wide range of biological activities . .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can influence the activity of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their activity in different environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Benzamide Core: The benzamide core can be introduced by reacting the imidazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds such as thiabendazole, mebendazole, and albendazole share a similar core structure and exhibit a range of biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan derivatives also possess a heterocyclic ring and are known for their diverse biological activities.
Uniqueness: 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of both a methoxy-substituted benzamide core and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-15-7-9-17(11)10-8-16-14(18)12-3-5-13(19-2)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYHFQGCQUMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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